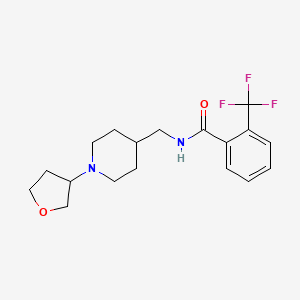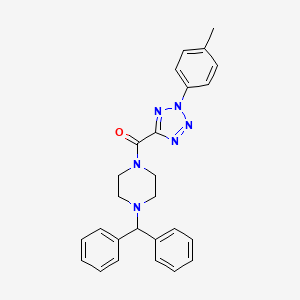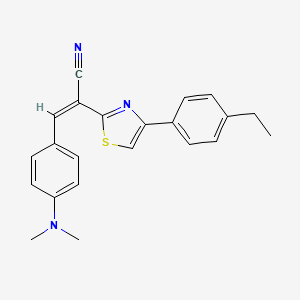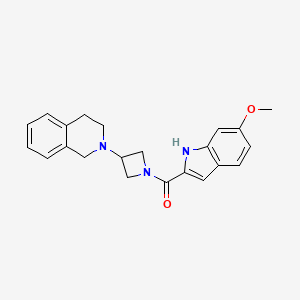
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in scientific research. This compound is a selective antagonist of the dopamine D3 receptor, which has been implicated in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis and structural characterization of novel benzamides, including N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide derivatives, are foundational to understanding their chemical properties and potential applications. For instance, Khatiwora et al. (2013) discussed the synthesis, characterization, and bioactivity study of novel benzamides and their copper and cobalt complexes, showcasing their antibacterial activity against various bacterial strains (Khatiwora et al., 2013). This research highlights the potential of such compounds in medicinal chemistry and bioactivity applications.
Anti-Acetylcholinesterase Activity
The investigation into the anti-acetylcholinesterase (anti-AChE) activity of piperidine derivatives, including those similar in structure to N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide, reveals their potential as therapeutic agents. Sugimoto et al. (1990) synthesized and evaluated a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-AChE activity, identifying potent inhibitors of acetylcholinesterase (Sugimoto et al., 1990). This suggests the relevance of such compounds in the development of treatments for diseases characterized by AChE dysregulation, such as Alzheimer's disease.
Metabolism Studies
Research on the metabolism of related compounds can provide insights into the metabolic pathways and potential therapeutic applications of N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide. Gong et al. (2010) identified the main metabolites of flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, highlighting the importance of understanding the metabolism of such compounds for their effective therapeutic use (Gong et al., 2010).
Capillary Electrophoresis and Antiarrhythmic Activity
The applications of benzamide derivatives extend to analytical chemistry and pharmacology. For example, Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, demonstrating the utility of such compounds in analytical methodologies (Ye et al., 2012). Additionally, Banitt et al. (1977) explored the oral antiarrhythmic activity of benzamides with trifluoroethoxy ring substituents, including heterocyclic amide side chains, underscoring their potential as antiarrhythmic agents (Banitt et al., 1977).
Propriétés
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O2/c19-18(20,21)16-4-2-1-3-15(16)17(24)22-11-13-5-8-23(9-6-13)14-7-10-25-12-14/h1-4,13-14H,5-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQNZLAYXPJNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-2-(6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-ethylacetamide](/img/structure/B2678549.png)
![N-(3-acetylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2678550.png)


![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-(phenoxymethyl)furan-2-carboxylate](/img/structure/B2678556.png)



![N-(2-methoxybenzyl)-2-[8-(4-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2678564.png)
![Ethyl 2-[4-(dibutylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2678565.png)

![8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678567.png)
![4-chloro-1-ethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2678570.png)
